REACTION_CXSMILES
|
[F:1][C:2]([F:22])([F:21])[C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]([C:12]2[CH:20]=[CH:19][C:15]([C:16]([OH:18])=O)=[CH:14][CH:13]=2)[N:4]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH:35]1[CH2:39][CH2:38][CH2:37][CH2:36]1>ClCCl>[N:35]1([C:16]([C:15]2[CH:19]=[CH:20][C:12]([N:5]3[C:6]4[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=4[C:3]([C:2]([F:21])([F:22])[F:1])=[N:4]3)=[CH:13][CH:14]=2)=[O:18])[CH2:39][CH2:38][CH2:37][CH2:36]1
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=2CCCCC12)C1=CC=C(C(=O)O)C=C1)(F)F
|
Name
|
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring continued for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then added to a 5 g pre-packed silica column
|
Type
|
WASH
|
Details
|
eluted from 0-50% ethyl acetate in petroleum ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)C1=CC=C(C=C1)N1N=C(C=2CCCCC12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |